[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
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Description
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
is a type of amine, which is an organic compound that resembles ammonia where one or more hydrogen atoms are replaced by organic substituents . The specific compound you’re asking about is a variant of dimethylamine, with a phenylpropan-2-yl group attached .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, the Mannich reaction is an aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine . Another method involves the addition of secondary amines to form enamines .
Molecular Structure Analysis
Amines, including [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
, have a nitrogen atom that can bond up to three hydrogens. In an amine, one or more of the hydrogen atoms in ammonia has been replaced by a hydrocarbon group .
Chemical Reactions Analysis
Amines, such as [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
, can react with acids to produce ammonium ions . They can also undergo electrophilic substitution at nitrogen .
Physical And Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them .
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine involves the reaction of (S)-2-amino-3-phenylpropanoic acid with dimethylamine.", "Starting Materials": [ "(S)-2-amino-3-phenylpropanoic acid", "Dimethylamine" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of (S)-2-amino-3-phenylpropanoic acid using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or methyl (Me) group.", "Step 2: Reaction of the protected (S)-2-amino-3-phenylpropanoic acid with dimethylamine in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the desired product [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine.", "Step 3: Deprotection of the protecting group using a suitable reagent such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to obtain the final product." ] } | |
CAS RN |
105469-04-3 |
Product Name |
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine |
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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